Diallyl isophthalate

Description

Structure

3D Structure

Properties

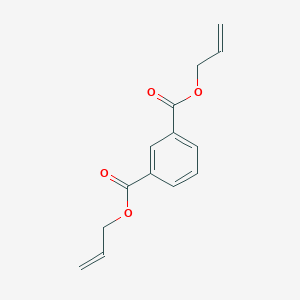

IUPAC Name |

bis(prop-2-enyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOORLLSLMPBSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051559 | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1087-21-4, 25035-78-3 | |

| Record name | Diallyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISO-DAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

diallyl isophthalate chemical properties and structure

An In-Depth Technical Guide to Diallyl Isophthalate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound (DAIP). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental protocols.

Chemical Structure and Identification

This compound is an organic compound, specifically a diester of isophthalic acid and allyl alcohol.[1] Its structure consists of a benzene ring with two allyl ester groups attached at the meta-positions (1 and 3). This bifunctional nature, with two polymerizable allyl groups, is central to its primary application as a monomer and cross-linking agent in the production of thermosetting resins.[1][2]

Key Identifiers:

-

IUPAC Name: bis(prop-2-enyl) benzene-1,3-dicarboxylate[3]

-

CAS Number: 1087-21-4[4]

-

SMILES: C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C[3]

-

InChI: InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2[3]

Synonyms: Di-2-propenyl isophthalate, Isophthalic acid, diallyl ester, 1,3-Benzenedicarboxylic acid, di-2-propenyl ester, Dapon M.[3][4]

graph Diallyl_Isophthalate_Structure {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#202124"];

// Benzene ring

C1 [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"];

C3 [pos="-0.87,-0.5!", label="C"];

C4 [pos="0,-1!", label="C"];

C5 [pos="0.87,-0.5!", label="C"];

C6 [pos="0.87,0.5!", label="C"];

// Double bonds in benzene ring

C1 -- C2 [style=double];

C3 -- C4 [style=double];

C5 -- C6 [style=double];

C2 -- C3;

C4 -- C5;

C6 -- C1;

// Ester group 1

C_ester1 [pos="-1.87,1!", label="C"];

O_ester1_1 [pos="-2.5,1.5!", label="O"];

O_ester1_2 [pos="-1.87,0!", label="O"];

C2 -- C_ester1;

C_ester1 -- O_ester1_1 [style=double];

C_ester1 -- O_ester1_2;

// Allyl group 1

C_allyl1_1 [pos="-2.87,-0.5!", label="CH₂"];

C_allyl1_2 [pos="-3.87,-0.25!", label="CH"];

C_allyl1_3 [pos="-4.87,-0.5!", label="CH₂"];

O_ester1_2 -- C_allyl1_1;

C_allyl1_1 -- C_allyl1_2;

C_allyl1_2 -- C_allyl1_3 [style=double];

// Ester group 2

C_ester2 [pos="1.87,-1!", label="C"];

O_ester2_1 [pos="2.5,-1.5!", label="O"];

O_ester2_2 [pos="1.87,0!", label="O"];

C5 -- C_ester2;

C_ester2 -- O_ester2_1 [style=double];

C_ester2 -- O_ester2_2;

// Allyl group 2

C_allyl2_1 [pos="2.87,0.5!", label="CH₂"];

C_allyl2_2 [pos="3.87,0.25!", label="CH"];

C_allyl2_3 [pos="4.87,0.5!", label="CH₂"];

O_ester2_2 -- C_allyl2_1;

C_allyl2_1 -- C_allyl2_2;

C_allyl2_2 -- C_allyl2_3 [style=double];

// Hydrogen atoms on the ring

H1 [pos="0,1.9!", label="H"];

H3 [pos="-1.74,-1!", label="H"];

H4 [pos="0,-1.9!", label="H"];

H6 [pos="1.74,1!", label="H"];

C1 -- H1;

C3 -- H3;

C4 -- H4;

C6 -- H6;

}

Caption: Workflow for the synthesis of this compound.

Reaction Pathways

Metabolism

In animal models, this compound is rapidly metabolized and excreted, primarily through urine, with 50-90% of the administered dose being eliminated within 24 hours.[1] This rapid clearance suggests limited potential for bioaccumulation. The primary metabolic pathway involves the hydrolysis of the ester bonds.

Caption: Simplified metabolic pathway of this compound.

Degradation via Fenton Oxidation

This compound can be degraded through advanced oxidation processes such as Fenton oxidation. This process involves the generation of highly reactive hydroxyl radicals (•OH) that break down the molecule.

The degradation pathway involves initial hydroxylation to form phthalic acid and allyl alcohol, followed by ring-opening to produce various aliphatic acids, and ultimately complete mineralization to carbon dioxide and water.[1]

Caption: Degradation pathway of this compound via Fenton oxidation.

Applications in Research and Development

This compound is a versatile monomer with several applications in materials science and other research areas:

-

High-Performance Polymers: It is a key component in the synthesis of polymers with high thermal stability, excellent mechanical strength, and chemical resistance.[1]

-

Composite Materials: DAIP is used as a cross-linking agent for unsaturated polyester resins, enhancing the properties of composites for the automotive, aerospace, and electrical industries.[1]

-

Optical Materials: Its polymerization can yield materials with a high refractive index and good optical clarity, making it suitable for advanced optical applications.[1][2]

-

Self-Healing Polymers: Research has explored the use of DAIP as a healing agent in polymer composites. When encapsulated and embedded in a polymer matrix, it can be released upon cracking to polymerize and "heal" the damage.[1]

Safety and Hazards

This compound is classified as harmful if swallowed.[3] It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound [benchchem.com]

- 2. Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Polymerization Mechanism of Diallyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl isophthalate (DAIP) is a versatile monomer capable of forming highly cross-linked, thermosetting polymers with exceptional thermal stability, chemical resistance, and excellent electrical insulating properties. These characteristics make poly(this compound) a material of interest in advanced composites, electronics, and specialty coatings. The polymerization of DAIP is a complex process dominated by free-radical mechanisms, but with significant contributions from intramolecular cyclization, degradative chain transfer, and, under specific conditions, a novel photo-driven cyclopolymerization pathway. This technical guide provides a comprehensive overview of the core polymerization mechanisms of this compound, detailed experimental protocols, a summary of key quantitative data, and visual representations of the reaction pathways and workflows to aid researchers in the synthesis and characterization of this polymer.

Core Polymerization Mechanisms

The polymerization of this compound primarily proceeds via a free-radical chain-growth mechanism. However, the presence of two reactive allyl groups in the monomer structure introduces significant complexities not seen in monofunctional vinyl monomers.

Conventional Free-Radical Polymerization

The conventional polymerization of DAIP is typically initiated by the thermal decomposition of a radical initiator, such as a peroxide or an azo compound. The process can be broken down into several key stages:

-

Initiation: The process begins with the decomposition of an initiator (e.g., benzoyl peroxide or AIBN) to generate primary free radicals. These highly reactive radicals then attack one of the allyl double bonds of a DAIP monomer to form a monomer radical.[1]

-

Propagation: The newly formed monomer radical adds to the double bond of another DAIP monomer, propagating the polymer chain.

-

Intramolecular Cyclization (Cyclopolymerization): A significant and competing reaction during propagation is intramolecular cyclization. The radical at the end of a growing chain can attack the pendant allyl group on the same monomer unit, leading to the formation of a cyclic structure within the polymer backbone. This results in a "cyclolinear" polymer structure with alternating cyclic and linear units.[2]

-

Degradative Chain Transfer: A characteristic feature of allyl monomers is their propensity for degradative chain transfer. A growing polymer radical can abstract a hydrogen atom from an allylic position on a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allyl radical from the monomer, which is less reactive and less likely to initiate a new polymer chain. This process is a primary reason for the formation of low molecular weight polymers in allyl polymerization.[2]

-

Crosslinking and Gelation: As the polymerization progresses, the pendant allyl groups on the polymer chains can react with growing radicals from other chains (intermolecular reaction). This leads to the formation of cross-links between polymer chains, ultimately resulting in a three-dimensional network structure. The point at which a continuous network is formed is known as the gel point. For diallyl phthalate isomers, including DAIP, the actual gel point is observed at approximately 20-30% monomer conversion.[3][4] To produce a soluble and processable prepolymer, the reaction is often intentionally stopped before the gel point, typically at conversions below 25%.[1]

Photo-Driven Radical-Mediated [3+2] Cyclopolymerization (PRMC)

A more recently explored alternative mechanism is the photo-driven radical-mediated [3+2] cyclopolymerization (PRMC). This pathway offers a more efficient polymerization of allyl monomers, mitigating the impact of degradative chain transfer.[5] This mechanism has been successfully applied to the synthesis of poly(this compound) microspheres.[5]

The proposed mechanism involves the following steps:

-

Hydrogen Abstraction: A photoinitiator, upon excitation by light, abstracts an allylic hydrogen atom from the DAIP monomer, forming a resonance-stabilized allyl radical.

-

[3+2] Cycloaddition: This allyl radical then participates in a cycloaddition reaction with the double bond of another DAIP monomer, forming a five-membered ring radical.

-

Chain Propagation: The resulting cyclopentane-based radical can then propagate the chain.

This stepwise mechanism is reported to proceed with a lower activation energy and is less susceptible to the termination caused by degradative chain transfer, allowing for the formation of higher molecular weight polymers.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its corresponding polymer. Data for the closely related diallyl phthalate (DAP) is also included for comparison where direct DAIP data is limited.

Table 1: Physical and Thermal Properties of Poly(this compound)

| Property | Value | References |

| Physical Form | Powder (prepolymer) | [7] |

| Density | 1.256 g/mL (at 25°C) | [7] |

| Refractive Index (nD25) | 1.569 | [7] |

| Softening Point | 76°C | [7] |

| Solubility | Soluble in acetone, DMF | [7] |

Table 2: Molecular Weight Data for Poly(this compound)

| Parameter | Value | Method | References |

| Weight Average Molecular Weight (Mw) | ~65,000 g/mol | GPC | [8] |

| Number Average Molecular Weight (Mn) | Not Specified | GPC | [8] |

| Degree of Polymerization | 20 | - | [7] |

Note: Molecular weight and polydispersity can vary significantly depending on the polymerization conditions.

Table 3: Kinetic Data for Diallyl Phthalate Polymerization (as a proxy for DAIP)

| Parameter | Value | Conditions | References |

| Gel Point | ~20-30% conversion | Bulk polymerization | [3][4] |

Experimental Protocols

The following are generalized protocols for the polymerization of this compound based on established methods for diallyl monomers. Researchers should optimize these procedures for their specific equipment and desired polymer characteristics.

Protocol for Bulk Free-Radical Polymerization of DAIP Prepolymer

Objective: To synthesize a soluble, thermoplastic prepolymer of this compound.

Materials:

-

This compound (DAIP) monomer

-

Radical initiator (e.g., benzoyl peroxide, AIBN)

-

Inhibitor remover column (if monomer contains inhibitor)

-

Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer, condenser, and nitrogen/argon inlet

-

Constant temperature oil bath

-

Methanol (for precipitation)

-

Acetone or THF (for dissolution)

-

Vacuum oven

Procedure:

-

Monomer Purification: If the DAIP monomer contains an inhibitor (e.g., hydroquinone), pass it through an inhibitor remover column immediately before use.

-

Reaction Setup: Place a measured amount of purified DAIP monomer into the reaction vessel. Add the desired amount of radical initiator (typically 0.5-2.0 wt% relative to the monomer).

-

Inert Atmosphere: Equip the flask with a condenser and a nitrogen or argon inlet. Purge the system with the inert gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle flow of inert gas throughout the reaction.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 80-100°C for benzoyl peroxide). Stir the mixture continuously.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking samples and measuring the viscosity or refractive index. The reaction should be stopped before the gel point is reached (typically <25% conversion). This often corresponds to a noticeable increase in the viscosity of the reaction mixture.[9]

-

Quenching the Reaction: Once the desired conversion is reached, rapidly cool the reaction vessel in an ice bath to quench the polymerization.

-

Isolation of the Prepolymer:

-

Dissolve the viscous reaction product in a suitable solvent like acetone or THF.

-

Slowly pour the polymer solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously. The prepolymer will precipitate as a white solid.[9]

-

Allow the precipitate to settle, then decant the supernatant.

-

-

Purification: Wash the precipitated polymer with fresh methanol several times to remove any unreacted monomer and initiator residues.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol Outline for Photo-Driven Radical-Mediated [3+2] Cyclopolymerization (PRMC)

Objective: To synthesize poly(this compound) via the PRMC mechanism, potentially achieving higher molecular weights.

Materials:

-

This compound (DAIP) monomer

-

Photoinitiator (e.g., a hydrogen-abstracting type like benzophenone, or a specialized system as described in the literature)[5]

-

UV light source (with appropriate wavelength and intensity)

-

Reaction vessel (UV-transparent, e.g., quartz)

-

Inert gas supply (Nitrogen or Argon)

-

Solvents for dissolution and precipitation (as in section 3.1)

Procedure:

-

Preparation: Dissolve the DAIP monomer and the selected photoinitiator in a suitable solvent (if not performing in bulk) in the UV-transparent reaction vessel.

-

Deoxygenation: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photoinitiator.

-

Photopolymerization: While stirring, expose the reaction mixture to a UV light source of the appropriate wavelength to activate the photoinitiator. The reaction time will depend on the initiator concentration, light intensity, and desired conversion. The reaction may need to be cooled to counteract the heat generated during polymerization.

-

Monitoring and Work-up: The reaction progress can be monitored using techniques like real-time FTIR to track the disappearance of the allyl double bond signal.[6] Once the desired conversion is achieved, the light source is turned off.

-

Isolation and Purification: The polymer is isolated and purified using the precipitation and washing steps described in the free-radical protocol (section 3.1, steps 7-9).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Diagram 1: Conventional Free-Radical Polymerization of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Poly(this compound) – scipoly.com [scipoly.com]

- 8. Poly(diallyl Phthalate), Average M.W. 65000 (GPC), Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. osti.gov [osti.gov]

A Comprehensive Technical Guide to the Physical Properties of Diallyl Isophthalate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a versatile monomer belonging to the class of allyl esters. Its chemical structure, featuring a benzene ring with two diallyl ester groups at the meta positions, imparts a unique combination of thermal stability, chemical resistance, and excellent electrical insulation properties to the polymers derived from it.[1] DAIP serves as a crucial cross-linking agent and a monomer in the synthesis of high-performance thermosetting resins, coatings, and molding compounds.[2][3] These materials find extensive applications in the electrical, electronic, and aerospace industries due to their superior performance under demanding conditions.[1] This guide provides an in-depth overview of the core physical properties of this compound monomer, details the standard experimental methodologies for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties of this compound Monomer

The following table summarizes the key physical properties of this compound monomer, compiled from various technical sources.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₄O₄ | [4][5][6] |

| Molecular Weight | 246.26 g/mol | [1][4][5][6] |

| Appearance | Colorless liquid | [2][6] |

| Density | 1.13 g/cm³[5], 1.256 g/cm³ at 25°C[1] | [1][5] |

| Boiling Point | 163°C at 8 mmHg[4], 176-177°C at 5 mmHg[5] | [4][5] |

| Melting Point | -3°C | [5] |

| Flash Point | 163°C | [5] |

| Refractive Index | 1.522 - 1.523 at 25°C[2], 1.5230 - 1.5270[5] | [2][5] |

| Vapor Pressure | 0.155 Pa at 25°C | [5] |

| Water Solubility | 33.8 mg/L at 25°C | [5] |

| Solubility in other solvents | Soluble in acetone, benzene, chloroform, and THF | [1] |

| LogP (Octanol/Water) | 3.36 at 25°C | [5] |

Experimental Protocols for Property Determination

The determination of the physical properties of this compound monomer is conducted using standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Density Measurement

The density of liquid chemicals like this compound is typically determined using a pycnometer or a digital density meter, following a standard test method such as ASTM D1217 or ASTM D3505 .[7][8][9][10][11]

-

Principle: This method involves determining the mass of a precise volume of the liquid at a controlled temperature.

-

Apparatus: Bingham pycnometer, analytical balance, and a constant-temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

It is then filled with the this compound monomer, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 25°C).

-

The volume is adjusted to a calibrated mark, and the exterior of the pycnometer is cleaned and dried.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the monomer by the calibrated volume of the pycnometer.

-

Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation method, such as that outlined in ASTM D1078 .[12][13][14][15]

-

Principle: This method measures the temperature at which a liquid boils under a specified, reduced pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a vacuum system with a manometer.

-

Procedure:

-

A measured volume of the this compound monomer is placed in the distillation flask.

-

The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 5 mmHg or 8 mmHg).

-

The flask is heated, and the temperature is recorded when the liquid begins to boil and the first drop of distillate is collected.

-

The temperature is continuously monitored throughout the distillation process.

-

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is determined using a capillary tube method, such as ASTM E324 .[5][16][17][18][19][20][21][22] Since this compound has a melting point of -3°C, this would be determined using a cryostat.

-

Principle: The temperature at which the solid phase transitions to the liquid phase is observed.

-

Apparatus: Capillary tubes, melting point apparatus with a controlled heating block and a thermometer or a cryostat.

-

Procedure:

-

A small amount of the solidified sample is packed into a capillary tube.

-

The tube is placed in the melting point apparatus or cryostat.

-

The temperature is gradually lowered until the sample solidifies.

-

The temperature is then slowly increased, and the range from the first sign of melting to the complete liquefaction of the sample is recorded.

-

Viscosity Measurement

The kinematic viscosity of this compound monomer is determined using a glass capillary viscometer, following a method like ASTM D445 .[1][3][6][23][24][25][26][27]

-

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant-temperature bath, and a stopwatch.

-

Procedure:

-

The viscometer is filled with the this compound monomer.

-

It is then placed in the constant-temperature bath until it reaches the desired temperature.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points on the capillary is accurately measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Refractive Index Measurement

The refractive index is measured using a refractometer, according to a standard method such as ASTM D1218 .[2][28][29][30][31]

-

Principle: This method measures the extent to which light is bent when it passes from air into the liquid sample.

-

Apparatus: Abbe refractometer or a digital refractometer with a light source (typically a sodium D line) and a temperature-controlled prism.

-

Procedure:

-

A few drops of the this compound monomer are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 25°C).

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound monomer.

Caption: Workflow for Physical Property Characterization of DAIP Monomer.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound monomer. The tabulated data offers a quick reference for researchers and scientists, while the outlined experimental protocols provide a foundation for accurate and reproducible measurements. A thorough understanding of these properties is fundamental for the effective utilization of DAIP in the development of advanced polymers and materials, enabling precise control over processing parameters and final product performance. The provided workflow visualization further clarifies the logical steps involved in the comprehensive characterization of this important industrial monomer.

References

- 1. ppapco.ir [ppapco.ir]

- 2. petrolube.com [petrolube.com]

- 3. nazhco.com [nazhco.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. petrolube.com [petrolube.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 16. infinitalab.com [infinitalab.com]

- 17. ASTM E 324 - 2023 - DIN Media [dinmedia.de]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. thinksrs.com [thinksrs.com]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

- 23. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 24. tamson-instruments.com [tamson-instruments.com]

- 25. ASTM D445 - eralytics [eralytics.com]

- 26. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 27. ASTM D445 – SPL [spllabs.com]

- 28. store.astm.org [store.astm.org]

- 29. store.astm.org [store.astm.org]

- 30. standards.iteh.ai [standards.iteh.ai]

- 31. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diallyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a versatile aromatic ester monomer that, upon polymerization, forms a thermosetting resin known as poly(this compound) (PDAIP). This polymer is characterized by its excellent thermal stability, chemical resistance, and electrical insulation properties. These attributes make it a valuable material in the fabrication of high-performance composites, electrical components, and other applications where durability under thermal stress is critical. A thorough understanding of the thermal stability and decomposition behavior of this compound is paramount for defining its processing parameters, predicting its service life, and ensuring its safe handling and disposal. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition pathways and the analytical techniques used for its characterization.

Thermal Stability Assessment

The thermal stability of this compound and its corresponding polymer is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(this compound), TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. While specific TGA data for this compound is not abundant in publicly available literature, studies on its isomer, diallyl phthalate (DAP), indicate that thermal degradation of the resin occurs in the temperature range of 300°C to 400°C. It is anticipated that this compound exhibits comparable, if not slightly superior, thermal stability due to the meta-substitution on the benzene ring, which can influence polymer chain packing and bond stability.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC is instrumental in determining its glass transition temperature (Tg), as well as the exothermic events associated with its curing (polymerization) and decomposition. The softening point of poly(this compound) has been reported to be 76°C, which is related to its glass transition temperature. Studies on the radical polymerization of this compound using DSC have shown heat evolution peaks associated with initiator decomposition and the curing process at temperatures up to 200°C.[1] The decomposition of the cured polymer at higher temperatures would be observed as an exothermic or endothermic event, depending on the specific decomposition reactions.

| Property | Value | Notes |

| Softening Point of Poly(this compound) | 76 °C | Related to the glass transition temperature. |

| Polymerization/Curing Temperature Range | Up to 200 °C | Dependent on the initiator used.[1] |

| Estimated Decomposition Temperature Range | 300 - 400 °C | Based on data for the isomeric diallyl phthalate resin. |

Decomposition Pathway and Products

The thermal decomposition of poly(this compound) in an inert atmosphere is a complex process involving multiple reaction steps. While a complete, detailed mechanism is not fully elucidated in the available literature, insights can be drawn from studies on related aromatic and allylic esters.

Proposed Decomposition Mechanism

The thermal degradation of polyesters often proceeds through chain scission at the ester linkages. For poly(this compound), a likely initial step is the homolytic cleavage of the C-O bond in the ester group or the allylic C-C bond. A study on the thermal decomposition of poly(diallyl phthalate) identified phthalic anhydride as a major decomposition product, suggesting a chain-unzipping or backbiting mechanism that leads to the formation of this stable cyclic anhydride.[2] Given the structural similarity, a comparable pathway is plausible for poly(this compound), which would yield isophthalic anhydride.

The allyl groups in the polymer backbone are also susceptible to thermal reactions, including cross-linking at lower temperatures and fragmentation at higher temperatures, leading to the formation of various low molecular weight hydrocarbons.

A proposed general decomposition pathway is illustrated in the following diagram:

Evolved Gas Analysis

To identify the volatile products generated during decomposition, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) are employed. For poly(diallyl phthalate), a key identified product is phthalic anhydride.[2] By analogy, isophthalic anhydride is a probable major decomposition product of poly(this compound). Other expected products would include carbon dioxide, carbon monoxide, and a variety of small hydrocarbon molecules resulting from the fragmentation of the allyl groups.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reproducible and comparable data on the thermal properties of this compound. The following are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A small sample of the cured poly(this compound) resin (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature, curing characteristics, and thermal transitions during decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small sample of uncured or cured this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated. For curing studies, this may involve heating from ambient to a temperature sufficient to initiate and complete polymerization (e.g., 250°C) at a specific heating rate (e.g., 10°C/min). For decomposition studies of the cured resin, the sample would be heated to a higher temperature (e.g., 500°C).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify the glass transition (a step change in the baseline), curing exotherms, and decomposition endotherms or exotherms.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of poly(this compound).

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

A very small amount of the cured poly(this compound) sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium) within the pyrolyzer.

-

The resulting decomposition products (pyrolysate) are swept by the carrier gas into the GC column.

-

The pyrolysate is separated into its individual components by the GC based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

-

The individual compounds are identified by comparing their mass spectra to spectral libraries and by analyzing their fragmentation patterns.

Conclusion

This compound is a monomer that forms a highly thermally stable polymer, making it suitable for demanding applications. Its thermal decomposition, which is expected to occur at temperatures above 300°C, likely proceeds through a complex series of reactions involving chain scission of the ester and allylic groups, with isophthalic anhydride being a probable major decomposition product. The comprehensive characterization of its thermal stability and decomposition products, using techniques such as TGA, DSC, and Py-GC-MS, is essential for optimizing its processing conditions and understanding its long-term performance. Further research to obtain more precise quantitative data and a more detailed elucidation of the decomposition mechanism would be beneficial for the advanced application of this high-performance material.

References

An In-Depth Technical Guide to Diallyl Isophthalate Thermosetting Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a versatile thermosetting resin that holds significant value in the development of high-performance polymers. As a member of the diallyl phthalate family, DAIP is recognized for its exceptional thermal stability, superior electrical insulation properties, and robust mechanical strength.[1][2] These characteristics make it an indispensable material in demanding applications across the aerospace, automotive, and electronics industries.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, curing mechanism, material properties, and the experimental protocols for its characterization.

Synthesis of this compound

This compound is synthesized through the esterification of isophthalic acid with allyl alcohol.[4] Another common industrial method is the transesterification of dimethyl isophthalate with allyl alcohol in the presence of a catalyst. This process involves heating the reactants and continuously removing the methanol byproduct to drive the reaction to completion.

A typical laboratory-scale synthesis of the DAIP prepolymer involves the free-radical polymerization of the DAIP monomer. This process is carefully controlled to proceed to a limited conversion (approximately 25%) to produce a soluble and fusible prepolymer.[5] This prepolymer can then be compounded with fillers and other additives and fully cured in a subsequent molding process.

Curing Mechanism: Free-Radical Polymerization

The curing of this compound is a chain-growth, free-radical polymerization process initiated by the decomposition of a radical initiator, such as an organic peroxide.[5] The process can be described in the following stages:

-

Initiation: A free radical initiator, upon thermal decomposition, generates free radicals. These highly reactive species then attack the allyl groups of the DAIP monomer, initiating the polymerization process.

-

Propagation: The newly formed monomer radical adds to the double bond of another DAIP monomer, propagating the polymer chain. A significant characteristic of diallyl monomers is the potential for intramolecular cyclization, where one of the allyl groups on a monomer unit reacts with the radical on the same growing chain, forming a cyclic structure.

-

Cross-linking: As the polymerization progresses, the pendant allyl groups on the polymer chains can react with other growing chains or monomers, leading to the formation of a three-dimensional cross-linked network. This network structure is responsible for the excellent thermal and mechanical properties of the cured resin.

-

Termination: The polymerization process is terminated through various mechanisms, including radical combination and disproportionation.

Quantitative Data Presentation

The following tables summarize the key physical, mechanical, thermal, and electrical properties of this compound resins. It is important to note that these values can vary depending on the specific grade of the resin, the presence and type of fillers or reinforcements, and the curing conditions.

Table 1: Physical Properties of this compound

| Property | Value | Units |

| Monomer | ||

| Molecular Weight | 246.26 | g/mol [6] |

| Density (at 25°C) | 1.13 | g/cm³[7] |

| Refractive Index | 1.5230 - 1.5270 | -[7] |

| Boiling Point | 176-177 (at 5 mmHg) | °C[7] |

| Melting Point | -3 | °C[7] |

| Prepolymer (Homopolymer) | ||

| Appearance | White powder or colorless liquid | -[1] |

| Density (at 25°C) | 1.256 | g/cm³[1][8] |

| Softening Point | 76 | °C[1][9] |

| Solubility | Soluble in acetone, benzene, chloroform, and THF | -[1] |

Table 2: Mechanical Properties of Cured Diallyl Phthalate (Glass-Fiber Filled) *

| Property | Test Method | Value | Units |

| Tensile Strength | ASTM D638 | 8,500 | psi[10] |

| Flexural Strength | ASTM D790 | 11,000 | psi[10] |

| Flexural Modulus | ASTM D790 | 1.4 x 10⁶ | psi[10] |

| Compressive Strength | - | 25,000 | psi[10] |

| Izod Impact Strength | - | 0.85 | ft. lb./in.[10] |

Note: Data for glass-fiber filled Diallyl Phthalate (DAP) is provided as a representative example due to the limited availability of comprehensive data for neat DAIP. Mechanical properties are significantly influenced by the type and content of reinforcement.

Table 3: Thermal Properties of this compound

| Property | Value | Units |

| Continuous Service Temperature | up to 220 | °C[1][4] |

| Heat Distortion Temperature (Glass-Fiber Filled DAP) | 185 | °C[10] |

Table 4: Electrical Properties of Diallyl Phthalate (Glass-Fiber Filled) *

| Property | Test Method | Value | Units |

| Dielectric Strength | - | 350 | V/MIL[10] |

| Dielectric Constant (at 1 MHz) | - | 3.8 | -[10] |

| Dissipation Factor (at 1 MHz) | - | 0.012 | -[10] |

| Arc Resistance | - | 130 | sec[10] |

| Volume Resistance | - | 10⁷⁺ | Megohms[10] |

Note: Data for glass-fiber filled Diallyl Phthalate (DAP) is provided as a representative example.

Experimental Protocols

Accurate characterization of this compound thermosetting resins is crucial for quality control and for understanding its performance in various applications. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

Objective: To determine the cure characteristics of DAIP resin, including the onset of cure, peak exotherm temperature, and the total heat of reaction (ΔH).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured DAIP resin or prepolymer into a standard aluminum DSC pan. If the sample is a liquid, ensure it is evenly distributed at the bottom of the pan. Seal the pan hermetically.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected onset of curing (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, or 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C). The choice of heating rate can influence the peak temperatures and the shape of the exotherm.

-

Hold the sample at the final temperature for a few minutes to ensure the reaction is complete.

-

Cool the sample back to the starting temperature.

-

A second heating scan can be performed to determine the glass transition temperature (Tg) of the cured material.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH).

-

Determine the onset temperature, peak temperature, and end temperature of the curing reaction from the exotherm.

-

The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of cured DAIP resin.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the fully cured DAIP resin into a TGA sample pan (e.g., platinum or ceramic).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10 or 20°C/min) to a high temperature (e.g., 800°C) to ensure complete decomposition.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of decomposition.

-

The residual weight at the end of the experiment provides information about the char yield or inorganic filler content.

-

Mechanical Properties Testing

The mechanical properties of cured this compound are typically evaluated following standardized test methods, such as those published by ASTM International.

-

Tensile Properties (ASTM D638): This test method is used to determine the tensile strength, tensile modulus, and elongation at break of the material. Dog-bone shaped specimens are pulled at a constant rate of crosshead displacement until they fracture.[11]

-

Flexural Properties (ASTM D790): This test method determines the flexural strength and flexural modulus of the material. A rectangular bar specimen is subjected to a three-point bending load until it fails.[12]

-

Impact Strength (ASTM D256): This test method is used to determine the material's resistance to fracture under a high-velocity impact, typically using an Izod or Charpy impact tester.

Conclusion

This compound thermosetting resins offer a unique combination of high thermal stability, excellent electrical insulation, and robust mechanical properties. Their synthesis via esterification and subsequent free-radical polymerization allows for the formation of a highly cross-linked network that imparts these desirable characteristics. Through standardized experimental protocols such as DSC, TGA, and various ASTM mechanical tests, the properties of DAIP resins can be thoroughly characterized, ensuring their suitability for a wide range of high-performance applications. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique attributes of this compound in their respective fields.

References

- 1. This compound [benchchem.com]

- 2. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]

- 3. shimizuchem.com [shimizuchem.com]

- 4. This compound | 1087-21-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1087-21-4 [m.chemicalbook.com]

- 8. DIALLYL ISO-PHTHALATE RESIN CAS#: 25035-78-3 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. cornucopiaplastics.com [cornucopiaplastics.com]

- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 12. youtube.com [youtube.com]

Diallyl Isophthalate: A Technical Guide to its Biological Activity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl isophthalate (DAIP), a monomer utilized in the production of thermosetting resins and specialty polymers, has garnered attention for its industrial applications and its toxicological profile.[1] This technical guide provides a comprehensive overview of the biological activity and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While data specific to this compound is presented where available, information regarding its structural isomer, diallyl phthalate (DAP), is included for comparative purposes and to provide a broader understanding of this class of compounds.

Chemical and Physical Properties

This compound is an ester derived from isophthalic acid and allyl alcohol.[1] Its chemical structure, featuring two allyl functional groups, allows it to undergo polymerization and cross-linking reactions, which are fundamental to its industrial applications.[1]

| Property | Value | Reference |

| Molecular Formula | C14H14O4 | [2] |

| Molecular Weight | 246.26 g/mol | [3] |

| CAS Number | 1087-21-4 | [3] |

| Boiling Point | 176-177°C at 5 mmHg | [3] |

| Melting Point | -3°C | [3] |

| Density | 1.13 g/cm³ | [3] |

| Water Solubility | 33.8 mg/L at 25°C | [3] |

| logP | 3.36 at 25°C | [3] |

Biological Activity

The primary biological activity of this compound is associated with its role as a monomer in polymerization reactions, leading to the formation of stable, cross-linked polymer networks.[1] This property is leveraged in various industrial and medical applications.

Industrial Applications

-

Polymers and Coatings: DAIP is a key component in the synthesis of high-performance polymers and composite materials, enhancing thermal stability, mechanical strength, and chemical resistance.[1] These polymers are used in coatings, adhesives, electrical insulators, and UV-curable inks.[1]

-

Self-Healing Materials: Research has explored the use of DAIP as a healing agent in polymer composites. When encapsulated and integrated into a polymer matrix, DAIP is released upon microcrack formation and polymerizes to repair the damage.[1]

Medical Applications

The biocompatibility of DAIP has led to its investigation for use in medical devices and drug delivery systems.[1] It is explored for its potential to enhance the stability and release profiles of drugs.[1]

Toxicity Profile

The toxicity of this compound has been evaluated through various in vitro and in vivo studies. Much of the available data comes from studies on its isomer, diallyl phthalate (DAP), which is often considered in conjunction with DAIP.

Acute Toxicity

This compound is classified as harmful if swallowed.[2]

| Test | Species | Route | Value | Reference |

| LD50 | Mammal (unspecified) | Oral | 1700 mg/kg | [3][4] |

| LD50 | Mouse | Intraperitoneal | > 62.5 mg/kg | [2] |

For comparison, the oral LD50 of diallyl phthalate (DAP) in rats is 656 mg/kg.[5]

Irritation and Sensitization

Eye contact with this compound may cause redness, tearing, and potentially burns and swelling.[2] It may also cause delayed skin irritation.[2] Inhalation can lead to coughing, dizziness, and collapse.[2]

Genotoxicity and Mutagenicity

In vitro studies on this compound have shown weak mutagenic activity in bacterial reverse mutation assays, such as in certain strains of Salmonella typhimurium, particularly in the presence of metabolic activation.[1] However, other studies have reported negative results, suggesting that its mutagenic potential may be dependent on experimental conditions.[1]

Studies on the related compound, diallyl phthalate (DAP), indicate it is weakly mutagenic in vitro but generally negative in in vivo studies.[6] DAP has been shown to induce chromosomal aberrations and sister chromatid exchange in Chinese hamster ovary (CHO) cells with metabolic activation.[6] It also induced micronucleus formation in Chinese hamster lung (CHL/IU) cells.[6] However, in vivo studies, including a mouse micronucleus assay and a sex-linked recessive lethal test in Drosophila melanogaster, have yielded negative results for DAP.[6]

Carcinogenicity

There is limited specific data on the carcinogenicity of this compound. For diallyl phthalate (DAP), a National Toxicology Program (NTP) study in Fischer 344 rats administered DAP by gavage for 103 weeks did not show clear evidence of carcinogenic activity, though it did produce a dose-dependent increase in chronic liver injury.[5][6] A similar study in B6C3F1 mice also did not indicate that DAP is carcinogenic under the tested conditions.[5][7]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is scarce. Studies on diallyl phthalate (DAP) in Sprague-Dawley rats showed maternal toxicity at doses of 150 mg/kg/day and higher, with effects including liver lesions, reduced weight gain, and decreased food consumption.[8][9] Fetal toxicity, such as reduced fetal body weight and skeletal variations, was observed at doses of 200 mg/kg/day and higher.[8][10] However, DAP did not cause embryolethality or teratogenicity.[8] A No-Observed-Adverse-Effect Level (NOAEL) for maternal and reproductive toxicity for DAP was established at 50 mg/kg/day.[6]

Experimental Protocols

Methanol Extraction for Prepolymer Isolation

This protocol is used to separate unreacted diallyl phthalate monomer from its prepolymer.

-

Multi-Stage Extraction: Wash the prepolymer sample three times with methanol at a temperature range of 37–65°C.[1]

-

Vacuum Drying: Dry the washed prepolymer at 65°C under reduced pressure to minimize thermal degradation.[1]

In Vivo Micronucleus Assay (for Diallyl Phthalate)

This assay assesses the potential of a substance to induce chromosomal damage.

-

Animal Model: Use male and female B6C3F1 mice.

-

Dosing: Administer diallyl phthalate via intraperitoneal injection at doses of 0, 43.8, 87.5, and 175 mg/kg body weight.[6]

-

Sample Collection: Collect bone marrow at specified time points after injection.

-

Analysis: Prepare slides of bone marrow cells and score for the presence of micronucleated polychromatic erythrocytes.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for this compound's industrial utility lies in its ability to polymerize and form cross-linked networks.[1] The toxicological mechanisms are less well-defined but are thought to be related to its metabolism.

Metabolism

Studies on diallyl phthalate (DAP) indicate that it is metabolized to monoallyl phthalate (MAP) and allyl alcohol.[11] The hepatotoxicity of DAP is believed to be primarily due to the formation of allyl alcohol, which is a potent periportal hepatotoxicant.[11][12] Allyl alcohol can be further metabolized to acrolein, a reactive aldehyde that can conjugate with glutathione.[11] Species differences in toxicity may be related to the extent of this glutathione conjugation.[11]

Caption: Proposed metabolic pathway for diallyl phthalates.

Summary and Conclusion

This compound is a versatile monomer with important industrial applications, particularly in the formation of high-performance polymers. Its biological activity is intrinsically linked to its polymerization capabilities. The toxicological profile of DAIP indicates moderate acute oral toxicity and potential for irritation. While data on genotoxicity, carcinogenicity, and reproductive toxicity for DAIP is limited, studies on its isomer, diallyl phthalate, suggest a weak in vitro mutagenic potential that is not consistently observed in vivo, a lack of clear carcinogenicity in rodents, and developmental toxicity only at maternally toxic doses. The hepatotoxicity associated with diallyl phthalates is likely mediated by its metabolite, allyl alcohol. Further research is warranted to fully elucidate the specific toxicological properties of this compound and to delineate any differences from its more extensively studied ortho-isomer.

Caption: General workflow for toxicological assessment.

References

- 1. This compound [benchchem.com]

- 2. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1087-21-4 [m.chemicalbook.com]

- 4. This compound | 1087-21-4 [chemicalbook.com]

- 5. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Evaluation of the developmental toxicity of diallyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the developmental toxicity of diallyl phthalate administered orally to rats. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Diallyl Isophthalate: A Technical Guide to Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

Diallyl isophthalate (DAIP) is a monomer utilized in the production of thermosetting resins, polymers, and composite materials due to its ability to enhance thermal stability, mechanical strength, and chemical resistance.[1] This guide provides an in-depth overview of the safety, hazards, and handling procedures for this compound to ensure its safe use in research and development settings.

Physicochemical and Toxicological Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄O₄ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem[2] |

| CAS Number | 1087-21-4 | PubChem[2] |

| Appearance | Colorless to slightly yellow, odorless liquid or white powder (prepolymer) | PubChem[2], Benchchem[3] |

| Density | 1.256 g/cm³ at 25°C | Benchchem[3] |

| Melting Point | -3°C | ChemicalBook |

| Boiling Point | 176-177°C at 5 mmHg | ChemicalBook |

| Flash Point | 163°C | ChemicalBook |

| Water Solubility | 33.8 mg/L at 25°C | ChemicalBook |

| Solubility | Soluble in acetone, benzene, chloroform, and THF | Benchchem[3] |

| Vapor Pressure | 0.155 Pa at 25°C | ChemicalBook |

| Refractive Index | 1.5230-1.5270 | ChemicalBook |

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Source |

| LD50 | Mammal (species unspecified) | Oral | 1700 mg/kg | ChemicalBook[4] |

| LD50 | Mouse | Intraperitoneal | > 62.5 mg/kg | PubChem[2] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: PubChem[2]

Experimental Protocols for Toxicological Assessment

Skin Irritation

The skin irritation potential is typically assessed in rabbits according to OECD Guideline 404. In a study on diallyl phthalate, the following methodology was used:

-

Test System: Albino rabbits.

-

Procedure: A 0.5 mL dose of the test substance is applied to a small area of shaved skin and covered with a gauze patch. The patch is secured with tape and left in place for a specified period, typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Results for Diallyl Phthalate: Studies on DAP showed it to have little or no skin irritation potential in rabbits.[7]

Eye Irritation

Eye irritation potential is generally evaluated in rabbits following OECD Guideline 405. The methodology for a study on diallyl phthalate is summarized below:

-

Test System: Albino rabbits.

-

Procedure: A 0.1 mL volume of the undiluted test substance is instilled into one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Results for Diallyl Phthalate: Diallyl phthalate was found to be non-irritating to rabbit eyes.[7]

Skin Sensitization

The potential to cause skin sensitization can be assessed using the mouse Local Lymph Node Assay (LLNA) as described in OECD Guideline 429. A study on diallyl phthalate utilized this method:

-

Test System: CBA/CaBkl mice.[7]

-

Procedure: The test substance, dissolved in a suitable vehicle (e.g., acetone/olive oil), is applied to the dorsal surface of the ears of the mice for three consecutive days.[7] A control group is treated with the vehicle alone. On day 6, a solution of ³H-methyl thymidine is injected intravenously, and the animals are sacrificed a few hours later.

-

Endpoint: The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine. A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result.

-

Results for Diallyl Phthalate: Diallyl phthalate produced a positive response in the mouse LLNA, indicating it is a skin sensitizer.[7]

Mutagenicity

The mutagenic potential of this compound can be evaluated using the bacterial reverse mutation assay (Ames test), following OECD Guideline 471.

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.

-

Results for Diallyl Phthalate: In vitro studies on DAP showed it to be weakly mutagenic in one bacterial strain in the presence of metabolic activation, but it was negative in the majority of bacterial assays.[7] In vivo mutagenicity studies on DAP were generally negative.[7]

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are required.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5] Gloves must be inspected before use and disposed of properly.[8]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Do not eat, drink, or smoke in the work area.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[5][6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]

Fire and Explosion Hazards

This compound is combustible.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

-

Hazardous Combustion Products: Burning may produce carbon oxides.[8]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[5] Avoid breathing vapors, mist, or gas.[8]

-

Environmental Precautions: Prevent the substance from entering drains.[8]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] For larger spills, dike the area to prevent spreading.

Environmental Hazards

This compound is considered very toxic to aquatic life, with long-lasting effects.[2] It should not be released into the environment.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not allow it to enter waterways. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

References

- 1. This compound [benchchem.com]

- 2. This compound | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIALLYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. scipoly.com [scipoly.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to Diallyl Isophthalate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a versatile monomer belonging to the class of diallyl esters. Its unique chemical structure, featuring a meta-substituted aromatic ring and two reactive allyl groups, allows for the formation of highly cross-linked, thermosetting polymers with exceptional thermal stability, mechanical strength, and electrical insulation properties. These characteristics make poly(this compound) (PDAIP) a material of significant interest in various high-performance applications, including the electronics, aerospace, and automotive industries. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, polymerization, material properties, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: transesterification of dimethyl isophthalate with allyl alcohol and direct acid-catalyzed esterification of isophthalic acid or its anhydride with allyl alcohol.

Transesterification Method

This method involves the reaction of dimethyl isophthalate with allyl alcohol in the presence of a catalyst, typically an alkali metal carbonate like potassium carbonate. The reaction proceeds via a nucleophilic acyl substitution, where the methoxy groups of dimethyl isophthalate are replaced by allyloxy groups.[1]

Experimental Protocol: Transesterification of Dimethyl Isophthalate

-

Reaction Setup: A reactor equipped with a stirrer, heating mantle, and a rectifying column is charged with dimethyl isophthalate, allyl alcohol, and powdered potassium carbonate.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 90-145°C with continuous stirring. The head temperature of the rectifying column is maintained between 60-95°C to facilitate the removal of methanol byproduct, driving the equilibrium towards product formation. The reaction is monitored until the concentration of dimethyl isophthalate is below 0.5%.[2]

-

Post-Reaction Treatment: After cooling, the mixture is washed with water. Decolorization is achieved by adding potassium permanganate or sodium hypochlorite, followed by the addition of a reducing agent like sodium metabisulfite to stabilize the product.[1][2]

-